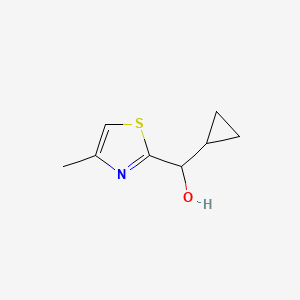
Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol is a chemical compound that features a cyclopropyl group attached to a thiazole ring, which is further substituted with a methyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol typically involves the reaction of cyclopropyl ketones with thioamides under specific conditions. One common method includes the use of cyclopropyl ketone and 4-methylthioamide in the presence of a base such as sodium hydride, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-methyl-1,3-thiazol-2-YL)ketone, while reduction could produce cyclopropyl(4-methyl-1,3-thiazol-2-YL)methane .
Scientific Research Applications
Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
- Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanamine
- Cyclopropyl(4-methyl-1,3-thiazol-2-YL)ketone
- Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methane
Comparison: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. For instance, the methanol derivative may exhibit different solubility and pharmacokinetic properties compared to the methanamine or ketone derivatives .
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3 |
InChI Key |
PMZJCCKRGUOMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















